N-Methylcarbamoylmethyl-Nicotinamide

Description

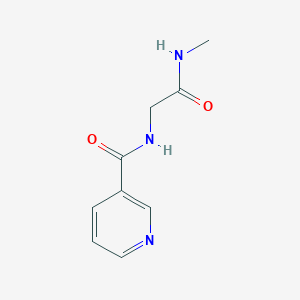

N-Methylcarbamoylmethyl-Nicotinamide (hypothetical structure inferred from nomenclature) is a nicotinamide derivative featuring a methylcarbamoylmethyl group attached to the pyridine nitrogen. While direct data on this compound are absent in the provided evidence, structural analogs such as N′-Methylnicotinamide (CAS 114-33-0) and carbamoyl-containing compounds (e.g., methyl N-(dimethylcarbamoyl)-N-phenylcarbamate) offer insights for comparative analysis . This compound likely shares functional properties with nicotinamide derivatives, such as roles in redox reactions or enzymatic cofactors, but its unique carbamoylmethyl substitution may alter solubility, bioavailability, or toxicity compared to analogs.

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

N-[2-(methylamino)-2-oxoethyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C9H11N3O2/c1-10-8(13)6-12-9(14)7-3-2-4-11-5-7/h2-5H,6H2,1H3,(H,10,13)(H,12,14) |

InChI Key |

PUISYGUGLVLAES-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CNC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N′-Methylnicotinamide (CAS 114-33-0)

Chemical Identity :

Characteristic Information Chemical Formula C₇H₈N₂O Structure 3-Pyridinecarboxamide with N-methyl CAS Registry Number 114-33-0 Key Applications Metabolite of vitamin B₃, biomarker for renal function studies Key Differences :

- N-Methylcarbamoylmethyl-Nicotinamide includes a carbamoylmethyl group instead of a simple methyl substitution, likely enhancing steric bulk and altering hydrogen-bonding capacity.

- N′-Methylnicotinamide is water-soluble and renally excreted, whereas the carbamoylmethyl group may reduce solubility or increase lipophilicity .

Methyl N-(Dimethylcarbamoyl)-N-Phenylcarbamate

- Chemical Identity: Characteristic Information Chemical Formula C₁₁H₁₄N₂O₃ Structure Phenyl group linked to dimethylcarbamoyl and methoxycarbonyl groups Key Applications Potential agrochemical or pharmaceutical intermediate

Key Differences :

N-Nitrosodimethylamine (NDMA; CAS 62-75-9)

- Chemical Identity: Characteristic Information Chemical Formula C₂H₆N₂O Structure (CH₃)₂N–N=O Toxicity Potent carcinogen (IARC Group 2A)

- Key Differences: NDMA’s nitroso group confers high reactivity and carcinogenicity, absent in this compound. Structural simplicity of NDMA vs. the complex substitution pattern of the target compound suggests divergent biological interactions .

Research Findings and Functional Implications

- Bioactivity: N′-Methylnicotinamide is non-toxic at physiological levels, while NDMA exhibits hepatotoxicity even at trace concentrations (e.g., <1 ppm) . Carbamoyl groups (as in methyl N-(dimethylcarbamoyl)-N-phenylcarbamate) are associated with cholinesterase inhibition, but this is unlikely in this compound due to steric hindrance from the pyridine ring .

Physicochemical Properties :

- Solubility : Carbamoyl substitutions typically reduce water solubility compared to methyl groups.

- Stability : The carbamoylmethyl group may enhance hydrolytic stability relative to ester-containing analogs.

Limitations and Knowledge Gaps

- Evidence Constraints: No direct data on this compound were found in the provided sources; comparisons rely on structural analogs. Toxicity and pharmacokinetic data for the target compound require experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.